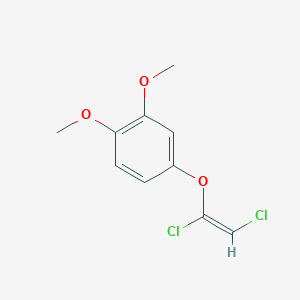
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene is an organic compound with the molecular formula C10H10Cl2O3. It is characterized by the presence of a dichlorovinyl group attached to a dimethoxybenzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene typically involves the reaction of 1,2-dichloroethylene with 4-hydroxy-1,2-dimethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: The dichlorovinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted vinyl ethers.
Aplicaciones Científicas De Investigación
(E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The dichlorovinyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-((1,2-Dichlorovinyl)oxy)benzene
- 4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene
- (E)-4-((1,2-Dichlorovinyl)oxy)-1,2-dimethoxybenzene derivatives
Uniqueness
This compound is unique due to the presence of both dichlorovinyl and dimethoxybenzene groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H10Cl2O3 |
|---|---|
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
4-[(E)-1,2-dichloroethenoxy]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C10H10Cl2O3/c1-13-8-4-3-7(5-9(8)14-2)15-10(12)6-11/h3-6H,1-2H3/b10-6- |
Clave InChI |
BHVBAABJIAJMCY-POHAHGRESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)O/C(=C\Cl)/Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)OC(=CCl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13032595.png)


![2-(Difluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B13032621.png)
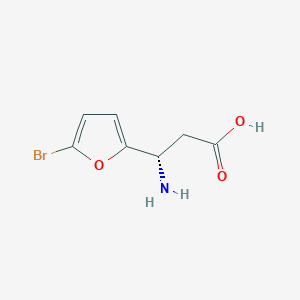
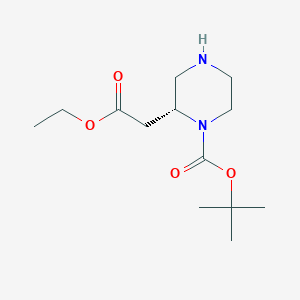
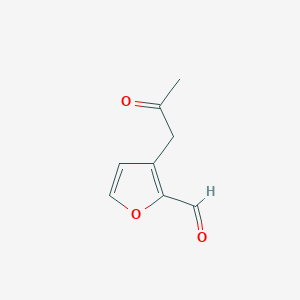
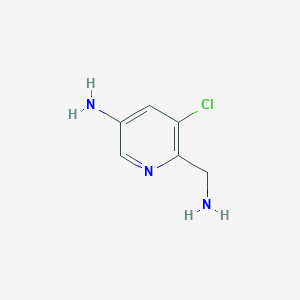

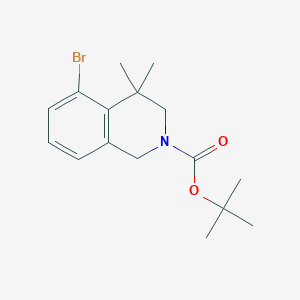
![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
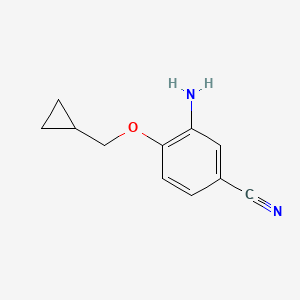
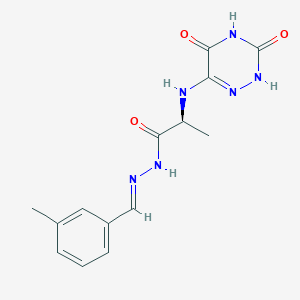
![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)
